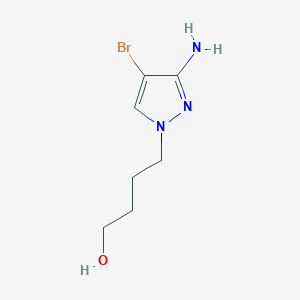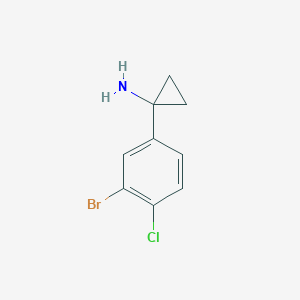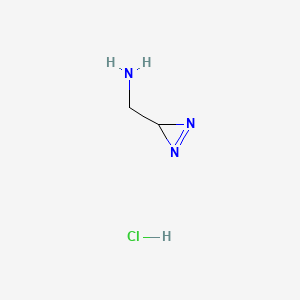
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with amino and bromo groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and bromo substituents on the pyrazole ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amination: The amino group can be introduced via nucleophilic substitution using an appropriate amine source.
Attachment of the Butanol Side Chain: The final step involves the alkylation of the pyrazole ring with a butanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino and bromo substituents on the pyrazole ring can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and selectivity towards biological targets. The hydroxyl group can also contribute to the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-bromo-1H-pyrazole: Lacks the butanol side chain, making it less versatile for further modifications.
4-(3-Amino-1H-pyrazol-1-yl)butan-1-ol: Lacks the bromo substituent, which may affect its reactivity and biological activity.
4-(3-Hydroxy-4-bromo-1H-pyrazol-1-yl)butan-1-ol: Contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
4-(3-Amino-4-bromo-1h-pyrazol-1-yl)butan-1-ol is unique due to the combination of amino, bromo, and butanol functionalities on the pyrazole ring
Properties
Molecular Formula |
C7H12BrN3O |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
4-(3-amino-4-bromopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c8-6-5-11(10-7(6)9)3-1-2-4-12/h5,12H,1-4H2,(H2,9,10) |
InChI Key |
TYCXRQSWAFIUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCCCO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)
![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)

![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate](/img/structure/B13552572.png)
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)

![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)

